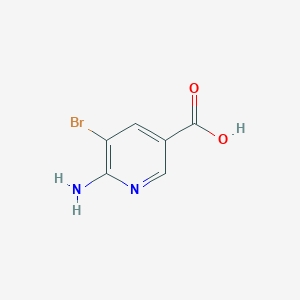
6-Amino-5-bromonicotinic acid
Descripción general
Descripción
6-Amino-5-bromonicotinic acid is a chemical compound with the molecular weight of 217.02 . It is a solid substance and is used for research and development .
Synthesis Analysis
A practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been reported . This synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The optimized reaction conditions led to the precipitation of pure products after only 5 to 10 minutes of reaction time .
Molecular Structure Analysis
The IUPAC name of 6-Amino-5-bromonicotinic acid is 6-amino-5-bromonicotinic acid . The InChI code is 1S/C6H5BrN2O2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H2,8,9) (H,10,11) .
Physical And Chemical Properties Analysis
6-Amino-5-bromonicotinic acid is a solid substance . It has a molecular weight of 217.02 .
Aplicaciones Científicas De Investigación
Field: Pharmacology
Application
The study focuses on the synthesis of new amino acid derivatives of nicotinic, 5-bromonicotinic, and 5-hydroxynicotinic acids, where the amino acids are GABA, glutamic, proline, cysteine, methionine, and aspartic acid .
Methods of Application
The synthesis of these compounds was brought about by the azide method, starting from the ethyl ester of nicotinic acid, which was hydrazinolyzed in aqueous or alcoholic medium to give the corresponding hydrazide. Further interaction with NaNO2 in the presence of dilute HCl produced the acid azides. The azides obtained were treated with L-amino acids in aqueous basic medium to convert into the corresponding amino acid derivative of the substituted nicotinic acids .
Results or Outcomes
The study aimed to understand the influence of the substituent in position 5 on the nootropic activity of these compounds. However, the specific results or outcomes of this study are not detailed in the search results .
Field: Biochemical Research
Application
6-Bromonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Methods of Application
The specific methods of application in life science research can vary widely depending on the research objectives. It could be used in a variety of experimental procedures, such as in vitro assays, cell culture studies, or as a precursor for the synthesis of other compounds.
Results or Outcomes
The outcomes of this application would depend on the specific research objectives. However, the use of 6-Bromonicotinic acid as a biochemical reagent could potentially contribute to advancements in life science research .
Field: Coordination Chemistry
Application
5-Bromonicotinic acid, a related compound, is used to prepare four novel multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd) .
Methods of Application
The specific methods of application in coordination chemistry involve complex synthesis procedures. The bromonicotinic acid acts as a ligand, coordinating with the lanthanide ions to form the desired compounds .
Results or Outcomes
The synthesis of these coordination compounds could potentially lead to the development of new materials with unique properties. The specific results or outcomes would depend on the properties of the synthesized compounds .
Field: Synthesis of Organic Compounds
Application
6-Amino-5-bromonicotinic acid can be used as a starting material to synthesize other organic compounds .
Methods of Application
The specific methods of application can vary widely depending on the target compound to be synthesized. It could involve various organic reactions, purification techniques, and characterization methods .
Results or Outcomes
The outcomes of this application would depend on the specific target compound synthesized. The synthesized compound could potentially be used in various fields such as pharmaceuticals, materials science, and more .
Field: Luminescence Materials with Biomedical Applications
Application
5-Bromonicotinic acid, a related compound, is used to prepare multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd). These compounds show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells .
Methods of Application
The compounds are synthesized by simple hydrothermal routes. The 5-bromonicotinic acid acts as a ligand, coordinating with the lanthanide ions to form the desired compounds .
Results or Outcomes
These new compounds are excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDHTBHPQJUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627981 | |
| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromonicotinic acid | |
CAS RN |
180340-69-6 | |
| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



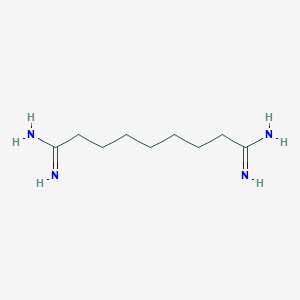
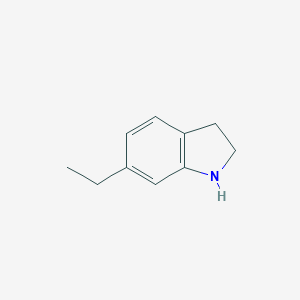



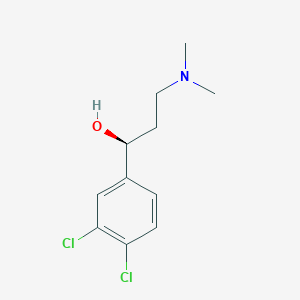

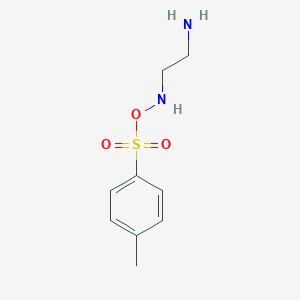
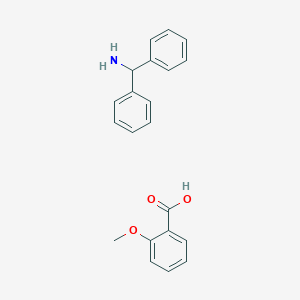
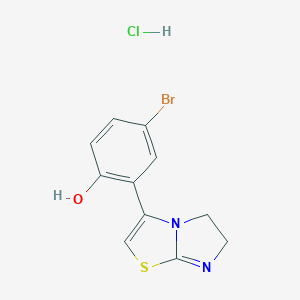

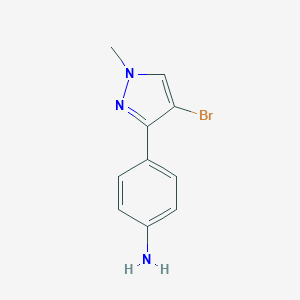
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)